(Z)-2-(4-(4-fluorophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol
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Overview
Description
(Z)-2-(4-(4-fluorophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(4-fluorophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol typically involves the condensation of 4-fluoroaniline with o-tolualdehyde to form an imine intermediate. This intermediate then undergoes cyclization with a thioamide to form the thiazole ring. The final step involves the reduction of the imine to form the ethanol derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new thiazole-based compounds.
Biology
In biological research, thiazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
The compound may be investigated for its pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.
Industry
In the industrial sector, thiazole derivatives are used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(4-fluorophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic structure found in many biologically active compounds.
Benzothiazole: Known for its antimicrobial and anticancer properties.
Thiazolidine: Used in the synthesis of various pharmaceuticals.
Uniqueness
(Z)-2-(4-(4-fluorophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol is unique due to the presence of the fluorophenyl and o-tolylimino groups, which may confer specific biological activities and chemical reactivity not found in other thiazole derivatives.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-2-(2-methylphenyl)imino-1,3-thiazol-3-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-13-4-2-3-5-16(13)20-18-21(10-11-22)17(12-23-18)14-6-8-15(19)9-7-14/h2-9,12,22H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFPKMIPKNDOTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=C(C=C3)F)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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